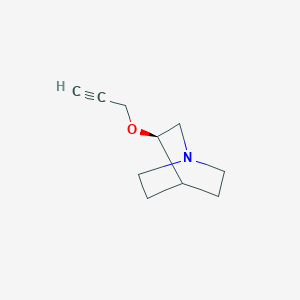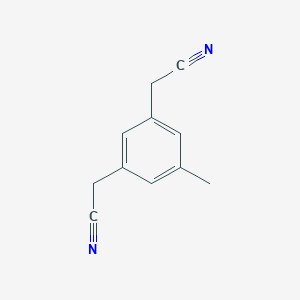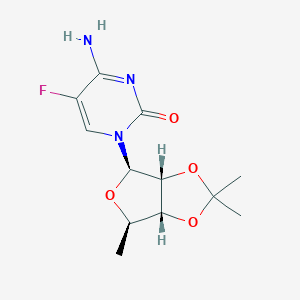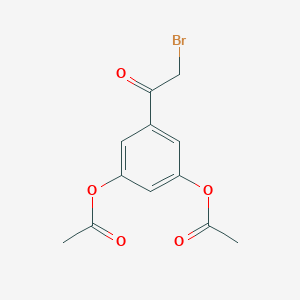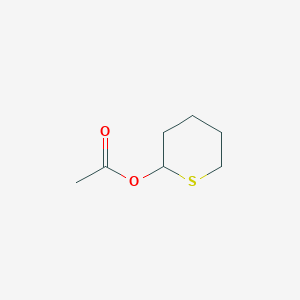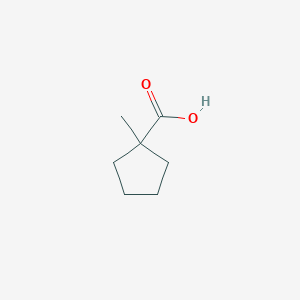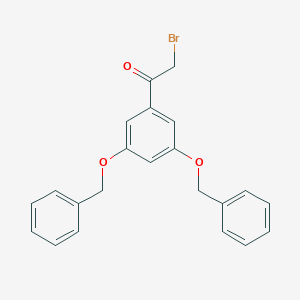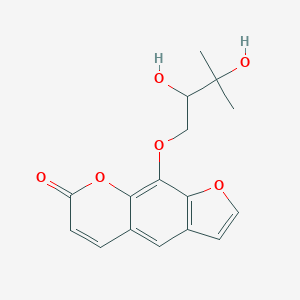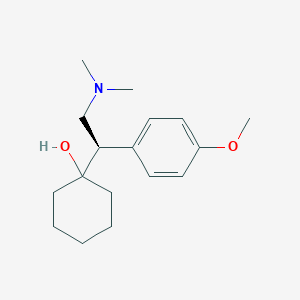
R-文拉法辛
描述
®-Venlafaxine is a chiral enantiomer of Venlafaxine, a well-known antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. It is primarily used in the treatment of major depressive disorder, anxiety, and panic disorders. The ®-enantiomer is one of the two mirror-image forms of Venlafaxine, with the other being (S)-Venlafaxine. The enantiomers can exhibit different pharmacological effects and metabolic pathways.
科学研究应用
®-Venlafaxine has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of other chiral compounds.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Extensively researched for its antidepressant and anxiolytic effects. It is also studied for its potential use in treating other psychiatric disorders.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Target of Action
R-Venlafaxine, also known as Venlafaxine, is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depression, generalized or social anxiety disorder, and panic disorder . Its primary targets are the serotonin and norepinephrine transporters, which play key roles in mood regulation .
Mode of Action
Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), potently and selectively inhibit the reuptake of both serotonin and norepinephrine at the presynaptic terminal . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood . At lower doses, Venlafaxine acts primarily as a serotonin reuptake inhibitor, while at higher doses, it inhibits both serotonin and norepinephrine reuptake .
Biochemical Pathways
Venlafaxine affects several biochemical pathways. It is metabolized primarily by the CYP2D6 enzyme in the liver . Genetic polymorphisms in CYP2D6 can lead to variations in Venlafaxine metabolism, affecting its plasma concentrations . Venlafaxine also influences neurotrophic signaling and neuroplasticity, potentially involving glutamatergic and insulin-mediated neuronal processes .
Pharmacokinetics
Venlafaxine is well absorbed orally, with a bioavailability of 42±15% . It is extensively metabolized in the liver, primarily via CYP2D6, into its active metabolite, ODV . The elimination half-life of Venlafaxine is 5±2 hours for immediate-release preparations and 15±6 hours for extended-release preparations . About 87% of the drug is excreted in the urine .
Result of Action
The increased serotonin and norepinephrine signaling resulting from Venlafaxine’s action can lead to improved mood and reduced symptoms of depression and anxiety . Additionally, Venlafaxine has been found to improve post-traumatic stress disorder (PTSD) and may also be used for chronic pain .
Action Environment
Environmental factors can influence the action of Venlafaxine. For instance, exposure to an enriched environment can reduce the onset of Venlafaxine’s action through effects on parvalbumin interneurons plasticity . Additionally, the presence of Venlafaxine and its metabolites in aquatic systems is a concern, as they are difficult to remove by traditional wastewater treatment processes .
生化分析
Biochemical Properties
®-Venlafaxine interacts with various enzymes and proteins. It selectively inhibits the reuptake of serotonin and norepinephrine at the presynaptic terminal . This action increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to mood elevation .
Cellular Effects
®-Venlafaxine has significant effects on various types of cells and cellular processes. It influences cell function by modulating neurotransmitter release via the regulation of genes involved in vesicular exocytosis and receptor endocytosis . It also activates the expression of genes involved in neurotrophic signaling, glutamatergic transmission, neuroplasticity, synaptogenesis, and cognitive processes .
Molecular Mechanism
The mechanism of action of ®-Venlafaxine involves its active metabolite, O-desmethylvenlafaxine (ODV), which works by blocking the reuptake of serotonin and norepinephrine . This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to mood elevation .
Temporal Effects in Laboratory Settings
The therapeutic effect of ®-Venlafaxine is visible only 3–4 weeks after the beginning of treatment . Over time, ®-Venlafaxine may have an effect on neurotransmitter release via the regulation of genes involved in vesicular exocytosis and receptor endocytosis .
Dosage Effects in Animal Models
In animal models, the effects of ®-Venlafaxine vary with different dosages . At low doses, it enhances serotonergic neurotransmission, while high doses elicit a concomitant increase in serotonin and norepinephrine tone .
Metabolic Pathways
®-Venlafaxine is metabolized primarily by CYP2D6 and CYP2C19 enzymes to its active metabolite, O-desmethylvenlafaxine (ODV) . This metabolism involves a first-order conversion process .
Transport and Distribution
The transport and distribution of ®-Venlafaxine within cells and tissues are influenced by the activity of drug-metabolizing enzymes . The morbid state and concomitant amisulpride were identified as two significant factors affecting the clearance of ®-Venlafaxine and ODV .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Venlafaxine typically involves the resolution of racemic Venlafaxine or asymmetric synthesis. One common method is the chiral resolution of racemic Venlafaxine using chiral acids or bases to separate the ®- and (S)-enantiomers. Another approach is the asymmetric synthesis, which involves the use of chiral catalysts or chiral starting materials to selectively produce the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-Venlafaxine often involves large-scale chiral resolution techniques or asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, efficiency, and environmental impact.
化学反应分析
Types of Reactions
®-Venlafaxine undergoes various chemical reactions, including:
Oxidation: Conversion to desvenlafaxine, an active metabolite.
Reduction: Reduction of the carbonyl group to form secondary alcohols.
Substitution: Nucleophilic substitution reactions at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Desvenlafaxine: An active metabolite formed through oxidation.
Secondary Alcohols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
(S)-Venlafaxine: The other enantiomer of Venlafaxine, which may have different pharmacokinetic and pharmacodynamic properties.
Desvenlafaxine: An active metabolite of Venlafaxine with similar therapeutic effects.
Duloxetine: Another SNRI used in the treatment of depression and anxiety.
Milnacipran: An SNRI with a different chemical structure but similar mechanism of action.
Uniqueness
®-Venlafaxine is unique in its chiral specificity, which can lead to differences in pharmacological effects and metabolism compared to its (S)-enantiomer and other SNRIs. Its specific interaction with neurotransmitter transporters and its metabolic profile contribute to its distinct therapeutic properties.
属性
IUPAC Name |
1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNVHUZROJLTJ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430837 | |
| Record name | R-Venlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93413-46-8 | |
| Record name | Venlafaxine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-Venlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VENLAFAXINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B33212715Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-Venlafaxine differ from (S)-Venlafaxine in terms of metabolism?
A1: [, , ] Research indicates that (R)-Venlafaxine is preferentially metabolized by the cytochrome P450 enzyme CYP2D6, exhibiting higher enantioselectivity than (S)-Venlafaxine. [, ] This preferential metabolism can lead to significant variations in the plasma concentration of (R)-Venlafaxine, particularly in individuals with different CYP2D6 activity levels, such as those carrying the CYP2D6*10 polymorphism. [, , ] In contrast, (S)-Venlafaxine appears to be metabolized at a slower rate by CYP2D6. [] You can find more information on these metabolic differences in the studies by Fogelman et al. (1999), Scordo et al. (2000), and Yasui-Furukori et al. (2006). [, , ]
Q2: Are there notable differences in the pharmacokinetic profiles of (R)-Venlafaxine and (S)-Venlafaxine in humans?
A2: [] Studies in healthy Chinese volunteers have demonstrated statistically significant differences (p < 0.05) in key pharmacokinetic parameters, including area under the curve (AUC(0-∞)), maximum concentration (Cmax), and elimination half-life (t1/2), between (R)-Venlafaxine and (S)-Venlafaxine. [] This suggests that the two enantiomers exhibit distinct pharmacokinetic behaviors within the human body. [] You can explore the study by Mei et al. (2011) for a more in-depth analysis of these pharmacokinetic disparities. []
Q3: Has the stereoselective disposition of Venlafaxine enantiomers been investigated in animal models?
A3: [, ] Yes, research has explored the stereoselective disposition of Venlafaxine enantiomers in both rats and dogs. [, ] Studies have revealed significant differences in the ratios of (S)-Venlafaxine to (R)-Venlafaxine in these species, indicating varying degrees of stereoselectivity in their disposition. [, ] Notably, the disposition in humans appears more closely aligned with that observed in dogs. [] For a deeper understanding of these findings, refer to the research by Hsyu et al. (1997) and Raggi et al. (2000). [, ]
Q4: What is the role of CYP2D6 in the metabolism of Venlafaxine enantiomers?
A4: [, ] CYP2D6 plays a pivotal role in the O-demethylation metabolic pathway of Venlafaxine, displaying a marked stereoselectivity towards the (R)-enantiomer. [] Studies utilizing quinidine, a potent CYP2D6 inhibitor, have confirmed the significant contribution of CYP2D6 to (R)-Venlafaxine metabolism. [] This interaction highlights the potential for drug interactions and interindividual variability in Venlafaxine response based on CYP2D6 genetic variations. [] For a comprehensive analysis of CYP2D6 involvement in Venlafaxine metabolism, refer to the study by Scordo et al. (2000). []
Q5: Are there instances where the concentrations of Venlafaxine enantiomers can be significantly elevated?
A5: [] Case reports have documented instances of markedly increased Venlafaxine enantiomer concentrations, primarily attributed to metabolic interactions with co-administered medications like mianserin, propranolol, and thioridazine. [] These interactions can result in an impaired metabolism of Venlafaxine, leading to higher-than-expected plasma levels of both enantiomers. [] Such findings emphasize the critical need to consider potential drug interactions and individual patient factors when prescribing Venlafaxine. [] The case report by Spina et al. (2001) provides a detailed account of such an interaction. []
Q6: What analytical methods are commonly employed for the quantification of Venlafaxine enantiomers?
A6: [, ] High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is frequently employed for the sensitive and specific determination of Venlafaxine enantiomers in biological matrices. [] This method allows for the separation and quantification of the individual enantiomers, providing valuable insights into their respective pharmacokinetic profiles. [, ] For detailed descriptions of these analytical methods, you can refer to the studies by Mei et al. (2011) and Hsyu et al. (1997). [, ]
Q7: Has there been research on the environmental impact of Venlafaxine enantiomers?
A7: [] Yes, studies have investigated the enantiospecific uptake and depuration kinetics of Venlafaxine enantiomers in marine medaka (Oryzias melastigma), highlighting the potential for these pharmaceuticals to bioaccumulate in aquatic organisms. [] This research underscores the importance of understanding the environmental fate and potential ecotoxicological effects of chiral pharmaceuticals. [] The study by Wang et al. (2021) delves into the environmental fate of Venlafaxine enantiomers in marine medaka. []
Q8: Have any synthetic routes been developed for the production of enantiomerically pure (R)-Venlafaxine?
A8: [, ] Yes, researchers have explored various synthetic approaches for the stereoselective synthesis of (R)-Venlafaxine. [, ] One notable approach involves the use of an unusual Grignard reaction, providing an efficient means to introduce chirality at the benzylic center. [] Another method utilizes Evans Aldol chemistry, highlighting the versatility and applicability of different synthetic strategies in obtaining enantiomerically pure (R)-Venlafaxine. [] You can delve deeper into these synthetic methodologies by exploring the research by Rao et al. (2013) and Ahuja et al. (2013). [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)
